2-(4-(2-(Methylsulfonyl)-4-tosylthiazol-5-yl)piperazin-1-yl)ethanol
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Overview
Description
2-(4-(2-(Methylsulfonyl)-4-tosylthiazol-5-yl)piperazin-1-yl)ethanol is a complex organic compound featuring a thiazole ring, a piperazine moiety, and an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-(Methylsulfonyl)-4-tosylthiazol-5-yl)piperazin-1-yl)ethanol typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Tosyl Group: The tosyl group is introduced via a sulfonation reaction, where the thiazole derivative is treated with tosyl chloride in the presence of a base such as pyridine.
Piperazine Derivative Formation: The piperazine ring is formed by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Final Coupling Reaction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-(Methylsulfonyl)-4-tosylthiazol-5-yl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl and tosyl groups can be reduced under specific conditions to yield the corresponding sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and thiazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst are common methods.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators due to the presence of the piperazine and thiazole rings, which are common motifs in bioactive molecules.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The piperazine moiety is often found in drugs that target the central nervous system, while the thiazole ring is present in various antimicrobial agents.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-(2-(Methylsulfonyl)-4-tosylthiazol-5-yl)piperazin-1-yl)ethanol would depend on its specific application. Generally, the compound could interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions facilitated by the piperazine and thiazole rings. The sulfonyl and tosyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(2-(Methylsulfonyl)-4-phenylthiazol-5-yl)piperazin-1-yl)ethanol
- 2-(4-(2-(Methylsulfonyl)-4-methylthiazol-5-yl)piperazin-1-yl)ethanol
Uniqueness
Compared to similar compounds, 2-(4-(2-(Methylsulfonyl)-4-tosylthiazol-5-yl)piperazin-1-yl)ethanol is unique due to the presence of the tosyl group, which can significantly influence its chemical reactivity and biological activity. The tosyl group is a good leaving group, making the compound more reactive in nucleophilic substitution reactions. Additionally, the combination of the thiazole and piperazine rings with the sulfonyl and tosyl groups may confer unique pharmacological properties, potentially making it a valuable candidate for drug development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[4-[4-(4-methylphenyl)sulfonyl-2-methylsulfonyl-1,3-thiazol-5-yl]piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5S3/c1-13-3-5-14(6-4-13)28(24,25)15-16(26-17(18-15)27(2,22)23)20-9-7-19(8-10-20)11-12-21/h3-6,21H,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDMMOUHEIZTQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C)N3CCN(CC3)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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